N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound classified within the guanidine family. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is with a molecular weight of approximately 343.4 g/mol. It is identified by the International Union of Pure and Applied Chemistry name: N-[(E)-N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide.
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves several key steps:
Industrial production may optimize these synthetic routes to enhance yield and purity, possibly employing continuous flow reactors and advanced purification techniques to meet stringent quality control standards.
The compound's structural characteristics include:
The structure contains a guanidine moiety linked to a dimethoxyphenyl group and a dimethylpyrimidinyl group, contributing to its potential biological activities .
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions:
The mechanism of action for N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets such as enzymes or receptors. This interaction modulates various biochemical pathways, leading to observed biological effects. The precise molecular targets depend on the specific applications and biological activities being studied .
The compound exhibits stability under standard laboratory conditions but may react under extreme conditions (e.g., strong oxidizing agents). Its solubility and reactivity are influenced by the presence of functional groups such as methoxy and guanidine .
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has potential applications in medicinal chemistry, particularly as an anticancer agent due to its structural similarities to other biologically active compounds. Studies have indicated that derivatives containing guanidine moieties can inhibit specific kinases involved in cancer progression, making this compound a candidate for further research in drug development .
The ongoing exploration of its biological activities suggests that it may play a role in therapeutic strategies targeting various diseases, including cancer .
The guanidine core of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is strategically constructed through nucleophilic addition-elimination reactions between nitrogen nucleophiles and activated carbon centers. Two principal methodologies dominate this synthesis:
Cyanamide Route: This approach utilizes 4,6-dimethylpyrimidin-2-amine or 3,4-dimethoxyaniline reacted with cyanamide derivatives under Lewis acid catalysis. Scandium(III) triflate (5-10 mol%) in aqueous media enables efficient guanylation at ambient to moderately elevated temperatures (40-80°C), achieving yields of 75-92% for analogous guanidines [9]. The reaction proceeds via coordination of the Lewis acid to the cyanamide nitrogen, enhancing the electrophilicity of the carbon center for amine attack. This method is particularly advantageous for substrates requiring aqueous solubility and offers mild conditions compatible with sensitive functional groups [9] [4].
Thiourea Route: S-Methylisothioureas or thioureas activated by electrophilic agents serve as alternative precursors. Mercury chloride (HgCl₂) or cyanuric chloride (TCT) promotes the guanylation by converting thiourea intermediates into reactive isourea or carbodiimide species. For example, N-(4,6-dimethylpyrimidin-2-yl)-S-methylisothiourea reacts with 3,4-dimethoxyaniline in dimethylformamide at 90°C, yielding the target guanidine after 12-24 hours (68-85% yield). TCT activation provides a heavy-metal-free alternative, generating in situ carbodiimides that undergo addition with aromatic amines [9] [4].
Table 1: Guanidine Core Formation Strategies Comparison
Precursor Type | Catalyst/Activator | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Cyanamide | Sc(OTf)₃ (5 mol%) | H₂O, 80°C, 6h | 75-92% | Aqueous compatibility, mild conditions |
S-Methylisothiourea | HgCl₂ (1.2 eq) | DMF, 90°C, 24h | 70-85% | High functional group tolerance |
Thiourea | Cyanuric chloride (TCT) | CH₂Cl₂, RT, 2h | 65-80% | Avoids heavy metals |
The introduction of the 3,4-dimethoxyphenyl and 4,6-dimethylpyrimidinyl moieties employs sequential nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
SNAr Methodology: 2-Chloro-4,6-dimethylpyrimidine serves as an electrophilic coupling partner due to activation by the electron-deficient pyrimidine ring. Reaction with pre-formed N-(3,4-dimethoxyphenyl)guanidine or its protected derivatives in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) at 100-130°C installs the pyrimidinyl group. This method requires careful stoichiometric control to avoid dialkylation and typically delivers 60-78% yields for disubstituted guanidines [4] [9].
Catalytic Coupling: Palladium-catalyzed reactions enable modular construction under milder conditions. A three-component cascade employing 3,4-dimethoxyaniline, 2-azido-4,6-dimethylpyrimidine, and an isonitrile in the presence of Pd₂(dba)₃ (2 mol%) forms the guanidine core via carbodiimide intermediates at 60°C in tetrahydrofuran, achieving 82-90% isolated yields. Copper-catalyzed variants using arylboronic acids, cyanamides, and amines offer an alternative route with broader substrate scope but require optimization to suppress homocoupling byproducts [9].
Solvent polarity and protic character critically influence reaction kinetics and guanidinylation efficiency. Systematic studies on analogous compounds reveal:
Table 2: Temperature and Solvent Optimization for Guanidinylation
Solvent Class | Representative Solvent | Optimal Temperature (°C) | Achievable Yield | Key Observations |
---|---|---|---|---|
Polar Aprotic | Dimethylformamide | 90-110 | 85-92% | Risk of dimethylamine contamination at >120°C |
Alcoholic | Ethanol | 70-80 | 78-85% | Ideal for Sc(OTf)₃ catalysis; minimal decomposition |
Water | Water (with surfactants) | 40-60 | 70-82% | Requires extended reaction times (12-24h) |
Chlorinated | Dichloromethane | 30-40 | 65-75% | Optimal for TCT-activated guanylation |
Temperature profiles exhibit Arrhenius behavior, with activation energies of 45-60 kJ/mol for guanylation steps. Below 40°C, kinetic control favors mono-addition intermediates, while temperatures exceeding 130°C promote degradation pathways, notably demethylation of the dimethoxyphenyl group and pyrimidine ring hydrolysis. Isothermal studies at 80°C in ethanol demonstrate complete conversion within 4 hours, whereas reactions at 40°C require 24-48 hours for comparable conversion [4].
Continuous flow chemistry overcomes batch limitations (heat/mass transfer inefficiencies, safety hazards) in large-scale guanidine manufacturing:
Table 3: Continuous Flow Strategies Comparison
Technology | Reaction Time | Temperature Control | Solvent Use | Scalability |
---|---|---|---|---|
Tubular Microreactors | 10-30 min | ±2°C precision | Required | Numbering-up (parallel units) |
Tube-in-Tube Reactors | 5-15 min | ±5°C precision | Optional (gas) | Limited to meso-scale |
Reactive Extruder | 2-5 min | Friction-dependent | None | Linear scale-up to ton/year |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9